Product packaging for Indomethacin acyl-B-D-glucuronide(Cat. No.:CAS No. 75523-11-4)

Indomethacin acyl-B-D-glucuronide

Cat. No.: B1140444
CAS No.: 75523-11-4
M. Wt: 533.9 g/mol
InChI Key: QCBWEVBGELGABM-CZLVRFMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Drug Metabolism and Biotransformation Studies

The metabolism of indomethacin (B1671933) involves both demethylation and deacylation, leading to major metabolites such as O-desmethyl-indomethacin and O-deschloro-benzoyl-indomethacin, which are then conjugated with glucuronic acid. The direct conjugation of indomethacin to form indomethacin acyl-β-D-glucuronide is a significant pathway mediated by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, research has identified UGT1A9 and UGT2B7 as key enzymes involved in this process in the human liver, with UGT2B7 playing a predominant role.

This biotransformation is a classic example of how the body processes carboxylic acid-containing drugs. The resulting acyl glucuronide is then subject to elimination, primarily through renal and biliary excretion. The enterohepatic circulation of indomethacin is a noteworthy aspect of its metabolism, where the glucuronide metabolite is excreted into the bile, hydrolyzed back to the parent drug in the intestine, and subsequently reabsorbed. nih.gov

Significance as a Xenobiotic Metabolite in Mechanistic Investigations

Indomethacin acyl-β-D-glucuronide serves as a critical tool in mechanistic investigations for several reasons. As a reactive metabolite, it has been implicated in the potential for covalent binding to proteins, a phenomenon that is a subject of intense study in toxicology and drug safety. nih.govnih.gov The reactivity of acyl glucuronides, in general, has been linked to adverse drug reactions, making the study of indomethacin's glucuronide a relevant model for understanding these processes. nih.gov

Investigations into the hepatobiliary transport of indomethacin and its glucuronide have revealed the involvement of specific transporters. For instance, the canalicular transport of indomethacin glucuronide is mediated by the multidrug resistance-associated protein 2 (MRP2). Such studies are vital for understanding drug disposition and potential drug-drug interactions at the transporter level.

Overview of Acyl Glucuronide Chemistry and Biological Relevance

Acyl glucuronides are formed through the conjugation of a carboxylic acid group with glucuronic acid. nih.gov A key characteristic of these metabolites is their chemical reactivity. They can undergo intramolecular acyl migration, leading to the formation of various positional isomers (β-1,2, β-1,3, and β-1,4 isomers). This rearrangement can alter the metabolite's reactivity and biological properties.

Furthermore, acyl glucuronides can undergo hydrolysis back to the parent drug or react with nucleophiles, such as proteins, to form covalent adducts. nih.gov This reactivity is a central theme in the study of acyl glucuronides and their potential role in idiosyncratic drug reactions. While the formation of drug-protein adducts from acyl glucuronides is a well-documented in vitro phenomenon, its direct translation to in vivo toxicity is still an area of active research. nih.govnih.gov

The table below summarizes key properties of Indomethacin and its acyl-β-D-glucuronide metabolite.

PropertyIndomethacinIndomethacin Acyl-β-D-Glucuronide
Parent Compound -Indomethacin
CAS Number 53-86-175523-11-4
Molecular Formula C19H16ClNO4C25H24ClNO10
Metabolism Undergoes demethylation, deacylation, and glucuronidation. Subject to hydrolysis and acyl migration.
Key Enzymes -UGT1A9, UGT2B7
Transporters -MRP2 (for canalicular transport)

The study of indomethacin acyl-β-D-glucuronide continues to provide valuable information for the broader understanding of drug metabolism and the chemical and biological behavior of acyl glucuronide metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24ClNO10 B1140444 Indomethacin acyl-B-D-glucuronide CAS No. 75523-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBWEVBGELGABM-CZLVRFMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75523-11-4
Record name Indomethacin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOMETHACIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Structural Characterization of Indomethacin Acyl β D Glucuronide

Chemical Synthesis Methodologies for Reference Standards

The generation of pure Indomethacin (B1671933) acyl-β-D-glucuronide is essential for its use as a reference standard in various analytical studies. Chemical synthesis provides a reliable route to obtain this compound with high purity. The process typically involves the coupling of indomethacin with a protected glucuronic acid derivative, followed by deprotection to yield the final product.

One common strategy employs the Koenigs-Knorr reaction or its modifications. In this approach, the carboxylic acid group of indomethacin is activated, often by conversion to an acyl halide or by using a coupling agent. This activated form is then reacted with a protected glucuronic acid donor, such as a methyl ester with acetyl or benzyl (B1604629) protecting groups on the hydroxyl functions. The final step involves the removal of these protecting groups under specific conditions to afford Indomethacin acyl-β-D-glucuronide. The purity of the synthesized standard is critical and is often assessed by techniques like High-Performance Liquid Chromatography (HPLC). Commercially available reference standards typically have a purity of ≥90% or ≥95%.

Isolation and Purification from Biological Matrices

Isolating Indomethacin acyl-β-D-glucuronide from biological sources is another important method, particularly for studying its formation and behavior in a physiological context. This metabolite is formed in the body, primarily in the liver, through the action of UDP-glucuronosyltransferases (UGTs).

Common biological matrices for isolation include:

Liver Microsomes: In vitro incubation of indomethacin with liver microsomes, which are rich in UGT enzymes, and the co-factor UDP-glucuronic acid, leads to the formation of the glucuronide metabolite.

Bile and Urine: In vivo, Indomethacin acyl-β-D-glucuronide is excreted in the bile and urine. These fluids can serve as sources for its isolation from subjects who have been administered indomethacin.

The purification process from these complex biological mixtures is challenging and typically involves multiple chromatographic steps. Preparative HPLC is a powerful technique used to isolate the glucuronide conjugate from other metabolites and endogenous compounds present in the matrix.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Confirming the precise chemical structure of Indomethacin acyl-β-D-glucuronide requires the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including drug metabolites. Both ¹H and ¹³C NMR are employed to characterize Indomethacin acyl-β-D-glucuronide.

¹H NMR provides detailed information about the proton environment in the molecule. Key signals would include those corresponding to the aromatic protons of the chlorobenzoyl and indole (B1671886) rings, the methyl and methylene (B1212753) protons of the indole core, the methoxy (B1213986) group protons, and the protons of the glucuronic acid moiety. The coupling patterns and chemical shifts of the anomeric proton of the glucuronic acid are particularly important for confirming the β-configuration of the glycosidic bond.

¹³C NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons (from the amide, ester, and carboxylic acid groups), the aromatic carbons, and the carbons of the glucuronic acid moiety are all diagnostic. Solid-state NMR has also been utilized to characterize the parent drug, indomethacin, which can provide insights into its polymorphic forms and molecular dynamics.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. For Indomethacin acyl-β-D-glucuronide, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion. The exact mass measurement provides the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure by analyzing the fragmentation of a selected precursor ion. In the case of Indomethacin acyl-β-D-glucuronide, a characteristic fragmentation pattern involves the neutral loss of the glucuronic acid moiety (176 Da), which is a common fragmentation pathway for acyl glucuronides. This neutral loss is a key diagnostic feature used in screening for glucuronide conjugates in biological samples. Further fragmentation of the resulting aglycone (indomethacin) provides additional structural confirmation. The fragmentation patterns can be complex and are studied to understand the structural details of the molecule.

Table of Compound Properties

PropertyValue
IUPAC Name (2S,3S,4S,5R,6S)-6-{[1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
CAS Number 75523-11-4
Molecular Formula C₂₅H₂₄ClNO₁₀
Molecular Weight 533.91 g/mol
Appearance Yellow Amorphous Solid
Solubility Soluble in DMSO, H₂O, MeOH

Enzymatic Biotransformation and Metabolic Pathways

The conversion of indomethacin (B1671933) to its acyl glucuronide is a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This process involves the transfer of a glucuronic acid moiety from a high-energy donor molecule to the carboxylic acid group of indomethacin, resulting in a more water-soluble compound that can be more readily excreted from the body.

UDP-Glucuronosyltransferase (UGT) Superfamily Involvement in Glucuronidation

The UGT superfamily consists of several isoforms with varying substrate specificities. Research has identified that multiple UGT isoforms are capable of catalyzing the glucuronidation of indomethacin.

Studies have shown that several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, exhibit activity towards indomethacin. Among these, UGT1A9 has been found to possess the highest activity, followed by UGT2B7. However, further investigations suggest that UGT2B7 plays a predominant role in the glucuronidation of indomethacin in the human liver, with UGT1A9 also contributing to this metabolic pathway. The involvement of these specific isoforms highlights the complexity of drug metabolism and the overlapping substrate specificities within the UGT superfamily.

Role of Uridine (B1682114) Diphosphoglucuronic Acid (UDPGA) as Co-substrate

The process of glucuronidation is dependent on the availability of the co-substrate, uridine diphosphoglucuronic acid (UDPGA). wikipedia.org UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the indomethacin molecule. wikipedia.org The synthesis of UDPGA itself is a critical factor, as its availability can influence the rate of glucuronidation. Factors that affect intracellular levels of UDPGA can, therefore, indirectly impact the metabolism of indomethacin.

Enzyme Kinetics and Reaction Phenotyping of Glucuronidation

Kinetic studies of indomethacin glucuronidation have provided valuable insights into the efficiency of the different UGT isoforms. The glucuronidation of indomethacin by recombinant UGT1A9 and UGT2B7 has been shown to follow substrate inhibition kinetics. The Michaelis-Menten constant (Km) values, which reflect the substrate concentration at half-maximal reaction velocity, have been determined for these isoforms. For recombinant UGT1A9, the Km value is 35 µM, and for UGT2B7, it is 32 µM. These similar Km values suggest that both enzymes have a comparable affinity for indomethacin. Reaction phenotyping studies, which aim to identify the specific enzymes responsible for a particular metabolic reaction, have confirmed the significant roles of UGT2B7 and UGT1A9 in indomethacin glucuronidation in the human liver.

In Vitro Models for Studying Indomethacin Glucuronidation

To investigate the metabolic pathways of indomethacin without the complexities of a living organism, researchers utilize various in vitro models. These systems allow for a controlled environment to study the specifics of enzymatic reactions.

Utilization of Liver Microsomal Preparations (Human, Animal Species)

Human liver microsomes (HLM) are a widely used in vitro tool for studying drug metabolism. They contain a rich complement of drug-metabolizing enzymes, including UGTs, in a relatively intact membrane environment. Studies using HLM have been instrumental in characterizing the kinetics of indomethacin glucuronidation and in identifying the contributing UGT isoforms. For instance, the KM value for indomethacin O-demethylase activity in human liver microsomes has been determined to be 34.6 +/- 5.4 µM. Animal liver microsomes are also employed to understand species differences in drug metabolism.

Application of Recombinant UGT Enzymes (Supersomes®)

For a more detailed analysis of the role of individual UGT isoforms, researchers often turn to recombinant UGT enzymes. These enzymes are produced by expressing the gene for a single UGT isoform in a host cell system, such as insect cells (e.g., Supersomes®). bioivt.com This approach allows for the characterization of the kinetic parameters of a specific isoform in isolation, free from the influence of other enzymes present in liver microsomes. The use of recombinant UGT1A1, UGT1A3, UGT1A9, and UGT2B7 has been crucial in pinpointing their respective contributions to indomethacin glucuronidation.

Interactive Data Table: Kinetic Parameters of Indomethacin Glucuronidation

UGT IsoformKm (µM)Vmax (pmol/mg/min)In Vitro System
UGT1A935Not specifiedRecombinant Enzyme
UGT2B732Not specifiedRecombinant Enzyme
Overall (O-demethylation)34.6 ± 5.414.1 ± 3.9Human Liver Microsomes

Hepatocyte and Skin Explant Models for Metabolic Pathway Assessment

Hepatocyte Models

Primary cultured hepatocytes are instrumental in elucidating the metabolic pathways of indomethacin. Studies using rat hepatocytes have demonstrated that the uptake of the parent drug, indomethacin, is an active process mediated by both sodium-dependent and -independent transport systems. nih.gov Following cellular uptake, indomethacin is metabolized into various forms, including the prominent Indomethacin acyl-B-D-glucuronide. nih.gov Research on the biliary excretion from these hepatocytes has identified specific transporters involved in the efflux of this metabolite. The canalicular multispecific organic anion transporter/multidrug resistance-associated protein 2 (cMOAT/MRP2) has been shown to mediate the transport of this compound across the bile canalicular membrane. nih.gov In experiments comparing normal Sprague-Dawley (SD) rats with Eisai hyperbilirubinemic rats (EHBR), which have a hereditary defect in cMOAT/MRP2 function, the transport clearance of indomethacin glucuronide in EHBR was only about 50% of that in SD rats, confirming the transporter's crucial role. nih.gov

Skin Explant Models

While topical indomethacin is used to assess cutaneous absorption and its effects on UV-damaged skin, literature from the conducted research does not provide specific details on the use of skin explant models to assess the glucuronidation pathway of indomethacin. nih.gov The skin is known to have metabolic capabilities, but the primary site for indomethacin glucuronidation is the liver.

Inter-Species and Inter-Tissue Differences in Glucuronidation Rates

The rate of glucuronidation can vary significantly between different species and within different tissues of the same organism, affecting a drug's efficacy and toxicity profile. These differences are often attributed to variations in the expression and activity of UGT enzyme isoforms. nih.gov

For instance, studies on other NSAIDs like diclofenac (B195802) show marked differences in glucuronidation rates across species such as humans, monkeys, dogs, rats, and mice, with the liver being the primary site of metabolism compared to the intestine and kidney. mdpi.com Similarly, kinetic parameters for the glucuronidation of drugs like ibuprofen (B1674241) and etodolac (B1671708) differ between human and mouse liver microsomes.

In the case of indomethacin, research in rats has shown that high doses can selectively decrease hepatic glucuronyl transferase activity by 22%, while other enzymes remain unchanged or increase. This suggests a specific interaction between indomethacin and the glucuronidation system in the rat liver. Furthermore, following intravenous administration to rats, the biliary excretion of this compound surpasses that of the parent drug, highlighting the liver's significant capacity for this metabolic conversion. nih.gov

Table 1: Effect of High-Dose Indomethacin on Hepatic Enzyme Activity in Rats
EnzymeChange in Activity (%)Reference
Glucuronyl Transferase-22%
Cytochrome P-450-52% to -62%
Aminopyrine N-demethylase-52% to -62%

Enterohepatic Recirculation Mechanisms Involving Acyl Glucuronides

Enterohepatic circulation is a key feature of indomethacin's pharmacokinetics, significantly contributing to its prolonged and highly variable elimination half-life of 1.5 to 16 hours. nih.gov This process involves the transformation of indomethacin in the liver, its excretion into the intestine, and subsequent reabsorption.

Hepatic Glucuronidation and Biliary Excretion

Indomethacin undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid to form this compound. nih.gov This water-soluble metabolite is then actively transported from the hepatocytes into the bile. Studies have confirmed that the biliary excretion of the glucuronide metabolite is a major elimination pathway. nih.govnih.gov The transporter protein cMOAT/MRP2 plays a significant role in pumping this compound into the bile, facilitating its journey to the small intestine. nih.gov

Role of Bacterial β-Glucuronidase in De-conjugation and Aglycone Liberation

Once this compound reaches the small intestine via the bile, it encounters the gut microbiota. Certain bacteria within the intestinal lumen produce the enzyme β-glucuronidase. nih.gov This enzyme specifically cleaves the glucuronic acid moiety from the acyl glucuronide, a process known as de-conjugation. nih.gov This reaction liberates the parent drug, indomethacin (the aglycone), which can then be reabsorbed from the intestine back into the bloodstream. nih.gov

Chemical Reactivity and Degradation Pathways of Indomethacin Acyl β D Glucuronide

Mechanisms of Intramolecular Rearrangement (Acyl Migration)

Acyl migration is a primary non-enzymatic degradation pathway for indomethacin (B1671933) acyl-β-D-glucuronide. This intramolecular process involves the transfer of the indomethacin acyl group from its initial 1-O-β-ester linkage to other hydroxyl positions on the glucuronic acid moiety.

The intramolecular rearrangement of the 1-O-β-acyl glucuronide leads to the formation of a mixture of positional isomers. Specifically, the indomethacin acyl group migrates to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring, forming 2-O, 3-O, and 4-O-acyl glucuronides. These isomers are more stable than the parent 1-O-β-ester. Furthermore, these β-isomers can undergo reversible anomerization to their corresponding α-anomers. Unlike the metabolically formed 1-O-β-acyl glucuronide, these rearranged isomers are not substrates for β-glucuronidase, an enzyme that cleaves glucuronide conjugates.

The rate of acyl migration is significantly influenced by pH and temperature. Generally, the degradation of acyl glucuronides, which includes both acyl migration and hydrolysis, follows first-order kinetics. The half-life of these compounds is a key indicator of their chemical reactivity.

Studies on various acyl glucuronides have demonstrated that the rate of acyl migration increases with both increasing pH and temperature. Under physiological conditions (pH 7.4 and 37°C), acyl migration is a prominent degradation pathway. The table below summarizes the general effects of pH and temperature on the stability of acyl glucuronides.

| Increasing Temperature | Increases | Increases | Decreases |

This table presents a generalized summary based on the known behavior of acyl glucuronides.

Hydrolytic Cleavage Mechanisms

In addition to acyl migration, indomethacin acyl-β-D-glucuronide can undergo hydrolysis, which cleaves the ester bond and releases the parent drug, indomethacin, and glucuronic acid. This reaction can occur both chemically and enzymatically.

Chemical hydrolysis can be catalyzed by both acid and base. Studies on the acid-catalyzed hydrolysis of indomethacin itself have shown a switch from an A-2 to an A-1 mechanism depending on the acidity of the medium, with the A-2 mechanism involving two water molecules in the rate-determining step. While this pertains to the amide group of indomethacin, similar principles of acid and base catalysis apply to the ester linkage of its glucuronide metabolite.

Enzymatic hydrolysis is primarily carried out by β-glucuronidase, which can reverse the metabolic conjugation process. However, as mentioned, this enzyme is specific to the 1-O-β-glucuronide and does not act on the isomers formed through acyl migration.

Formation of Reactive Intermediates

The degradation of indomethacin acyl-β-D-glucuronide can lead to the formation of reactive intermediates. The electrophilic nature of the carbonyl carbon in the acyl group makes the glucuronide susceptible to nucleophilic attack. Through acyl migration, the indomethacin moiety can be rearranged, and subsequent reactions can lead to the formation of reactive species.

While the primary reactive species from the acyl glucuronide itself is the electrophilic ester, other metabolites of indomethacin can also form reactive intermediates. For instance, a major metabolite of indomethacin, desmethyldeschlorobenzoylindomethacin (DMBI), can be oxidized by activated neutrophils to a reactive iminoquinone. nih.gov

Covalent Interactions with Biomolecules: An In Vitro Mechanistic Perspective

A significant consequence of the reactivity of indomethacin acyl-β-D-glucuronide is its ability to covalently bind to biomolecules, particularly proteins. This process is thought to contribute to some of the adverse effects associated with certain carboxylic acid drugs.

The isomers of indomethacin acyl-β-D-glucuronide can act as acylating agents in transacylation reactions with nucleophilic groups on proteins and other endogenous molecules. This involves the transfer of the indomethacin acyl group from the glucuronic acid moiety to a nucleophile, such as the lysine (B10760008) residues of proteins.

In vitro studies have shown that acyl glucuronides can covalently modify proteins like serum albumin. One proposed mechanism involves acyl migration followed by the formation of a Schiff base (imine) with lysine residues on the protein. This results in the covalent attachment of indomethacin, with the glucuronic acid moiety retained in the adduct. Trapping studies with glutathione (B108866) have also demonstrated the formation of glutathione adducts in buffer, indicating the bioactivation potential of these metabolites.

Glycation Pathways via Amadori Rearrangement

The chemical reactivity of Indomethacin acyl-β-D-glucuronide extends to potential glycation pathways, a non-enzymatic reaction that can lead to the formation of advanced glycation end products (AGEs). This process is initiated by the isomerization of the glucuronide conjugate, which can lead to the formation of a reactive aldehyde. This aldehyde is then capable of reacting with nucleophilic groups on proteins or other molecules.

A key step in this glycation process is the Amadori rearrangement. Following the initial formation of a Schiff base from the reaction of the open-chain aldehyde form of the glucuronic acid moiety with an amino group, the Amadori rearrangement leads to a more stable ketoamine product, known as an Amadori product. This rearrangement is a critical juncture, as the Amadori product can undergo a series of further reactions, including oxidation and cross-linking, to form irreversible AGEs.

The potential for Indomethacin acyl-β-D-glucuronide to undergo this glycation pathway is linked to its ability to isomerize and form the open-chain hexuronic acid intermediate. Specifically, the 3- and 4-positional isomers of the glucuronide are considered susceptible to this rearrangement, whereas the 1-isomer is not. However, in vitro studies designed to detect the formation of the reactive aldehyde intermediate of Indomethacin acyl-β-D-glucuronide through the glycation pathway have not yielded positive results.

In Vitro Trapping Studies with Chemical Nucleophiles (e.g., Glutathione, Methoxylamine)

To investigate the formation of reactive intermediates from Indomethacin acyl-β-D-glucuronide, in vitro trapping studies employing chemical nucleophiles are utilized. These studies are designed to capture and identify short-lived reactive species that may be formed through pathways such as transacylation or glycation. Two commonly used trapping agents in these assays are glutathione (GSH) and methoxylamine.

Methoxylamine serves as a trapping agent for the putative ring-opened aldehyde form of the glucuronic acid moiety, which is an intermediate in the glycation pathway. In a study investigating the bioactivation risk of several acyl glucuronides, including that of indomethacin, no methoxylamine conjugates were detected for any of the tested compounds. This finding suggests that under the in vitro conditions of the study (pH 7.4, 37°C), the glycation pathway leading to the formation of a reactive aldehyde does not appear to be a significant degradation route for Indomethacin acyl-β-D-glucuronide.

Glutathione, a tripeptide with a nucleophilic thiol group, is employed to trap reactive electrophiles, such as those formed during the transacylation of acyl glucuronides. In the same comprehensive in vitro study, acyl glucuronides of drugs categorized as "withdrawn" or having a "warning" label were found to form glutathione adducts, indicating the formation of reactive intermediates via transacylation. Conversely, acyl glucuronides of drugs in the "safe" category did not form these adducts. For Indomethacin acyl-β-D-glucuronide, the results for glutathione adduct formation were not available or the assay was not conducted in this particular study.

The table below summarizes the findings from in vitro trapping studies on a selection of acyl glucuronides, highlighting the differential reactivity observed with glutathione and methoxylamine.

Drug CategoryAcyl GlucuronideGlutathione Adduct FormationMethoxylamine Conjugate Formation
Warning IndomethacinNot Assessed/Available Not Detected
Withdrawn ZomepiracDetected Not Detected
Safe Not Detected Not Detected

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of Indomethacin (B1671933) acyl-β-D-glucuronide, enabling its separation from the parent drug, other metabolites, and endogenous components in complex biological samples like plasma and urine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of indomethacin and its metabolites. Direct gradient HPLC methods have been successfully developed to measure Indomethacin acyl-β-D-glucuronide along with the parent drug and other metabolites in human plasma and urine without the need for enzymatic deconjugation. nih.gov

One established method for the determination of indomethacin and its impurities utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, acetonitrile, and acetic acid. While this method was focused on the parent drug and its degradation products, the principles are applicable to the separation of the glucuronide metabolite. A key aspect of HPLC methods for acyl glucuronides is the control of mobile phase pH, as these compounds can be prone to hydrolysis and intramolecular rearrangement.

A validated RP-HPLC method for indomethacin and its hydrolytic degradants employed a Zorbax Eclipse Plus C18 column with a mobile phase of methanol, acetonitrile, and a 10 mM sodium acetate (B1210297) buffer (pH 3). This approach highlights the use of acidic mobile phases to ensure the stability of the analytes during the chromatographic run.

ParameterHPLC Method 1 HPLC Method 2
Stationary Phase Reversed-phase octadecyl (C18)Zorbax Eclipse Plus C18, 3.5 µm
Mobile Phase Methanol:Water:Acetonitrile:Acetic Acid (55:35:10:1 v/v/v/v)Methanol:Acetonitrile:10 mM Sodium Acetate buffer pH 3 (10:50:40 v/v/v)
Detection Not specifiedUV-Visible PDA at 254 nm

This table presents examples of HPLC conditions that can be adapted for the analysis of Indomethacin acyl-β-D-glucuronide.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for the analysis of drug metabolites. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in sharper and narrower chromatographic peaks.

In a study investigating the in vitro stability and reactivity of various acyl glucuronides, including that of indomethacin, a liquid chromatography-mass spectrometry (LC-MSn) method was employed. The chromatographic conditions used a gradient elution with a C18 column and a mobile phase consisting of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. This type of gradient elution is characteristic of UPLC methods and is designed to achieve optimal separation of a wide range of compounds with different polarities.

ParameterUPLC-MSn Method
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min
Gradient 5% B for 5 min, then to 90% B over 25 min

This table outlines a gradient UPLC method suitable for the analysis of Indomethacin acyl-β-D-glucuronide.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the preferred detection method for Indomethacin acyl-β-D-glucuronide due to its high sensitivity and selectivity, allowing for confident identification and precise quantification even at low concentrations in complex biological matrices.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray ionization (ESI) is a soft ionization technique that is ideal for the analysis of polar and thermally labile molecules like acyl glucuronides, as it minimizes in-source fragmentation. When coupled with a triple quadrupole mass spectrometer, ESI can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

The development of LC-MS/MS bioanalytical assays for labile acyl glucuronides presents challenges, as these metabolites can undergo in-source fragmentation, potentially leading to interference with the analysis of the parent compound. Careful optimization of MS parameters is therefore critical. In an LC-ESI-MS method for the quantification of indomethacin, an in-source fragmentation was applied, and the selected ion monitoring (SIM) mode was used to target specific ions. For a more robust MRM assay for Indomethacin acyl-β-D-glucuronide, specific precursor-to-product ion transitions would be monitored.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Adduct Identification

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites and the identification of drug-protein adducts.

The reactivity of acyl glucuronides can lead to the formation of covalent adducts with endogenous proteins, a process that has been implicated in drug hypersensitivity reactions. HRMS is a powerful tool for characterizing these adducts. In a study on diclofenac (B195802) acyl glucuronide, a Triple TOF 5600 mass spectrometer was used to identify acylation and glycation adducts on human serum albumin (HSA). This methodology, which involves the analysis of modified tryptic peptides, is directly applicable to the investigation of protein adducts formed by Indomethacin acyl-β-D-glucuronide. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the detected ions, facilitating the identification of the specific modifications.

Application of Isotope-Labeled Internal Standards (e.g., d4-Indomethacin)

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using mass spectrometry. These internal standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to co-elute chromatographically and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

For the quantification of indomethacin and its metabolites, deuterated indomethacin, such as d4-indomethacin, is an ideal internal standard. A liquid chromatography-mass spectrometry method for the determination of indomethacin in maternal plasma and urine successfully employed d4-indomethacin as the internal standard to minimize the influence of matrix effects. In this method, the ions monitored were m/z 139 for indomethacin and m/z 143 for the d4-indomethacin internal standard. The use of an appropriate isotope-labeled internal standard is crucial for achieving the accuracy and precision required for pharmacokinetic and clinical studies of Indomethacin acyl-β-D-glucuronide.

CompoundMonitored Ion (m/z)
Indomethacin139
d4-Indomethacin (Internal Standard)143

This table shows the selected ions for monitoring indomethacin and its deuterated internal standard in an LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for monitoring the degradation kinetics of acyl glucuronides, such as Indomethacin acyl-β-D-glucuronide. This analytical method allows for the real-time observation of the chemical changes these reactive metabolites undergo in solution. By focusing on specific signals in the NMR spectrum, researchers can delineate the pathways and rates of their decomposition.

A key application of NMR in this context is monitoring the disappearance of the anomeric proton signal of the 1-O-β-acyl glucuronide. This specific resonance is a direct indicator of the intact parent glucuronide, and its decrease in intensity over time provides a measure of the compound's stability. The data gathered from this monitoring can be used to calculate the half-life of the acyl glucuronide under physiological conditions, offering a quantitative assessment of its reactivity.

Furthermore, ¹H NMR analysis is uniquely capable of distinguishing between the two primary degradation pathways: acyl migration and hydrolysis. The spectra of the isomeric rearrangement products resulting from acyl migration are distinct from the spectrum of the aglycone (the parent drug) that is released upon hydrolytic cleavage. This allows for a detailed characterization of how the acyl glucuronide breaks down. Sufficient quantities of acyl glucuronides for this type of NMR characterization can be generated from in vitro systems, such as liver microsomal preparations, which is particularly useful when the supply of the parent compound is limited.

The insights gained from NMR kinetic studies are valuable in the early stages of pharmaceutical development. By comparing the degradation kinetics of different acyl glucuronides, compounds can be rank-ordered based on the potential reactivity of these metabolites.

Application of NMR for Acyl Glucuronide Kinetic Monitoring Description Reference
Monitoring Degradation Tracks the disappearance of the anomeric resonance of the 1-O-acyl glucuronide to determine degradation kinetics.
Pathway Delineation Distinguishes between acyl migration and hydrolytic cleavage pathways based on unique ¹H resonances of the products.
Half-Life Determination Enables the calculation of the metabolite's half-life under physiological conditions, providing a quantitative measure of reactivity.
Compound Ranking Allows for the rank-ordering of compounds based on the reactivity of their acyl glucuronide conjugates.

Optimized Sample Preparation and Handling Procedures for Acyl Glucuronide Stability

The inherent instability of acyl glucuronides necessitates strict and optimized procedures for sample collection, preparation, and storage to ensure the generation of reliable analytical data. The stability of these metabolites is highly dependent on factors such as pH and temperature. Failure to control these variables can lead to the degradation of the acyl glucuronide, primarily through hydrolysis back to the parent aglycone and intramolecular acyl migration. currentseparations.com

To mitigate the risk of ex vivo degradation, a critical first step is the immediate cooling of biological samples upon collection. researchgate.net This is often achieved by placing blood or plasma samples in an ice-water bath. Following cooling, acidification of the matrix is a crucial step to stabilize the acyl glucuronide. researchgate.net This is typically accomplished by adding a citrate (B86180) buffer or other acidifying agents to lower the pH, which significantly slows the rates of both hydrolysis and acyl migration.

For short-term handling and during extraction processes, samples should be maintained at low temperatures, for instance, by keeping them in an ice-water bath. For long-term storage, samples are often flash-frozen, for example in liquid nitrogen, and then stored in a deep freezer at temperatures ranging from -60°C to -80°C. Adherence to these procedures is essential for accurately quantifying acyl glucuronides in biological matrices and for obtaining dependable data in pharmacokinetic and toxicological studies. researchgate.net

Procedure Objective Method Reference
Sample Collection Minimize immediate degradation.Cool blood/plasma samples immediately after collection (e.g., ice-water bath). researchgate.net
Sample Stabilization Prevent hydrolysis and acyl migration.Acidify the plasma sample, for instance, with a citrate buffer. researchgate.net
Short-Term Storage/Handling Maintain stability during processing.Keep samples in an ice-water bath during extraction procedures.
Long-Term Storage Ensure stability over extended periods.Flash-freeze samples and store at -60°C to -80°C.

Preclinical Mechanistic Investigations of Indomethacin Acyl β D Glucuronide

In Vitro Enzymatic Studies: Enzyme-Substrate Interactions and Kinetics

The biotransformation of indomethacin (B1671933) into its acyl glucuronide conjugate is a key metabolic pathway primarily occurring in the liver. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, the UGT2B7 isoform has been identified as a principal catalyst for the glucuronidation of indomethacin's free carboxylic acid group. The process involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the indomethacin molecule.

The kinetics of this enzymatic reaction have been characterized in various in vitro systems. Studies using human liver microsomes provide insight into the enzyme's affinity for the substrate (Km) and the maximum rate of the reaction (Vmax). While specific kinetic values can vary between studies and experimental conditions, these parameters are fundamental to understanding the efficiency of indomethacin's clearance through this pathway.

Interactive Table: In Vitro Parameters for Acyl Glucuronide Reactivity This table presents data on the reactivity and stability of various acyl glucuronides, including indomethacin, based on in vitro assays. Higher migration rates and shorter half-lives indicate greater reactivity.

Compound Migration Rate (%) Half-life (t½, hours)
Indomethacin >20% 2.1
Diclofenac (B195802) >20% 1.5
Ibuprofen (B1674241) <20% 6.7
Naproxen <20% 27.7
Tolmetin >20% 0.3

Data sourced from studies assessing acyl glucuronide migration and stability.

Microbial Metabolism and Interplay with Gut Microbiota

After its formation in the liver, indomethacin acyl-β-D-glucuronide is excreted into the small intestine via the bile. Here, it encounters the vast and enzymatically active gut microbiota. nih.gov A key interaction involves the cleavage of the glucuronide conjugate by bacterial β-glucuronidase enzymes. This hydrolytic reaction liberates the parent drug, indomethacin, from its glucuronic acid anchor, allowing it to be reabsorbed into circulation.

This process, known as enterohepatic circulation, effectively creates a cycle where the drug is repeatedly processed and reabsorbed, which can prolong its systemic exposure. The activity of bacterial β-glucuronidases is therefore a major determinant of indomethacin's pharmacokinetics. nih.gov Inhibition of this bacterial enzyme has been shown to be a highly effective mechanism for protecting the gastrointestinal mucosa from injury by preventing the localized release of the parent NSAID.

The expression of β-glucuronidase in certain gut bacteria, particularly in the Enterobacteriaceae family, is a tightly regulated process. This regulation is mediated by a transcriptional repressor protein known as GusR. The GusR protein acts as a sensor for glucuronide molecules in the bacterial environment.

Structural and biochemical studies have revealed the basis for this recognition. Crystal structures of GusR from E. coli and S. enterica show that the protein binds directly to glucuronide molecules. This binding event induces a conformational change in the GusR protein, causing it to release its grip on the DNA operator site of the gus operon. This de-repression allows for the transcription of the β-glucuronidase gene and subsequent production of the enzyme.

Interestingly, there is specificity in this recognition. Research has demonstrated that indomethacin-acyl-glucuronide binds selectively to the GusR protein from S. enterica with a dissociation constant (Kd) of 15 µM, but does not bind to the GusR from E. coli. This differential binding highlights how specific bacterial species may be uniquely equipped to respond to and metabolize certain drug metabolites, which relies on a series of precise hydrogen bonds and electrostatic contacts to recognize the sugar moiety of the glucuronides.

Mechanistic Studies in Animal Models (e.g., Murine Models) Focusing on Metabolite Fate and Enzyme Activity

Murine models have been essential for studying the in vivo fate of indomethacin and its acyl glucuronide metabolite. These studies confirm the significant role of the gut microbiota in the drug's metabolism. nih.gov When mice are administered indomethacin, the drug undergoes glucuronidation in the liver, and the resulting indomethacin acyl-β-D-glucuronide is excreted in the bile.

In conventional mice with a normal gut microbiome, this glucuronide is extensively hydrolyzed in the intestine by bacterial β-glucuronidases, leading to the reabsorption of free indomethacin. However, in mice treated with antibiotics to deplete their gut bacteria, this process is significantly impaired. In these antibiotic-treated mice, the ratio of indomethacin-glucuronide to indomethacin is substantially higher in urine and feces, indicating a sharp reduction in bacterial β-glucuronidase activity. This perturbation of the microbiome alters the drug's pharmacokinetics and reduces its systemic effects. nih.gov

Furthermore, studies using specific inhibitors of bacterial β-glucuronidase in mice have demonstrated that blocking this enzyme's activity protects against the small intestinal injury typically caused by NSAIDs like indomethacin. This protection occurs because the inhibition prevents the local release of high concentrations of the parent drug in the intestinal lumen, which is a key initiating event in the drug's toxicity.

In Vitro Assessment of Retained Biochemical Activity for Related Acyl Glucuronides

While glucuronidation is often considered a detoxification pathway that renders compounds inert, acyl glucuronides are an exception as they are chemically reactive metabolites. This reactivity means they are not always pharmacologically inactive. The ester linkage in acyl glucuronides is electrophilic and susceptible to nucleophilic attack, which can lead to the covalent binding of the acyl portion to proteins.

Future Research Trajectories and Methodological Advancements

Development of Predictive In Vitro Assays for Acyl Glucuronide Reactivity

The reactivity of acyl glucuronides, including their tendency to undergo acyl migration and form covalent adducts with proteins, is a key factor in their potential for toxicity. Developing robust and predictive in vitro assays is paramount for early-stage drug development to identify and mitigate these risks.

Current in vitro models often involve incubating the acyl glucuronide with human serum albumin (HSA) or other nucleophiles and monitoring the formation of covalent adducts or the rate of degradation. One approach involves biosynthesizing the acyl glucuronide using human liver microsomes (HLM) and then assessing its reactivity towards HSA. The rate of disappearance of the initial 1-O-β-acyl glucuronide isomer and the extent of covalent binding serve as key indicators of reactivity.

Future advancements in this area aim to create more rapid and high-throughput screening methods. A promising approach focuses on measuring the rate of acyl migration, which can be a surrogate for reactivity and does not require the synthesis of authentic standards. This method has shown good correlation with existing methodologies for ranking the stability of various acyl glucuronides. Furthermore, the use of trapping agents like glutathione (B108866) and methoxylamine in in vitro assays can help to identify the specific reactive intermediates involved in transacylation and glycation pathways.

Table 1: Key Parameters in In Vitro Acyl Glucuronide Reactivity Assays

ParameterDescriptionRelevance
Half-life (t½) of 1-O-β isomer The time taken for half of the initial acyl glucuronide to degrade or isomerize.A shorter half-life indicates higher reactivity.
Acyl Migration Rate The speed at which the acyl group moves to other positions on the glucuronic acid moiety.A faster migration rate is associated with increased reactivity.
Covalent Binding The extent to which the acyl glucuronide binds to proteins like human serum albumin.Higher covalent binding suggests a greater potential for immunogenicity and toxicity.
Glutathione Adduct Formation The formation of adducts with glutathione, a key intracellular antioxidant.Indicates the potential for cellular bioactivation and detoxification pathways.

Elucidation of Species-Specific and Tissue-Specific Enzymatic Preferences

The formation of Indomethacin (B1671933) acyl-B-D-glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes exhibit significant inter-individual, species-specific, and tissue-specific variability in their expression and activity. physiology.org Understanding these differences is critical for accurately predicting the metabolic fate and potential toxicity of indomethacin in different populations and preclinical models.

Reaction phenotyping studies using a panel of recombinant human UGT isoforms are essential to identify the specific enzymes responsible for indomethacin glucuronidation. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that are substrates or inhibitors of the same UGT isoforms can alter the metabolism of indomethacin.

Furthermore, the clearance of indomethacin is known to occur predominantly through renal glucuronidation. Investigating the expression and activity of UGTs in the kidney, in addition to the liver, is therefore of high importance. The enterohepatic circulation of indomethacin glucuronides, where they are excreted in bile, hydrolyzed by gut bacteria, and the parent drug is reabsorbed, also highlights the need to understand the enzymatic processes in the gastrointestinal tract.

Advanced Structural Biology Approaches for UGT-Acyl Glucuronide Complexes

A detailed understanding of the three-dimensional structure of UGT enzymes in complex with their substrates, like indomethacin, and the resulting acyl glucuronide product is fundamental to unraveling the mechanisms of catalysis and substrate specificity. While obtaining crystal structures of membrane-bound proteins like UGTs has been challenging, advancements in techniques such as cryo-electron microscopy (cryo-EM) and homology modeling are providing new insights.

Structural studies can reveal the key amino acid residues in the active site that are responsible for binding indomethacin and the co-substrate UDP-glucuronic acid (UDPGA). This knowledge can facilitate the rational design of safer drugs with a lower propensity for forming reactive acyl glucuronides. Moreover, understanding the structural basis of UGT oligomerization (formation of homo- and heterodimers) is important, as these interactions can modulate enzyme activity and substrate specificity.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The advent of "omics" technologies, such as metabolomics and transcriptomics, offers a powerful systems-level approach to understanding the metabolic consequences of indomethacin administration and the role of its acyl glucuronide metabolite.

Untargeted metabolomics can provide a comprehensive snapshot of the metabolic changes in biological fluids (e.g., urine, serum) and tissues following indomethacin exposure. This can help identify not only the primary glucuronide metabolite but also other downstream metabolic perturbations. For instance, studies have shown that indomethacin can alter pathways such as the citrate (B86180) cycle and fatty acid metabolism.

Integrating metabolomics data with transcriptomics (the study of gene expression) can provide a more complete picture by linking changes in metabolite levels to the expression of genes encoding metabolic enzymes, including UGTs. This multi-omics approach is invaluable for identifying biomarkers of indomethacin-induced toxicity and for gaining deeper insights into its mechanisms of action.

Conceptual Frameworks for Understanding the Broader Biological Roles of Acyl Glucuronides

The reactivity of acyl glucuronides, leading to covalent modification of proteins, is a key aspect of this expanded view. While this can lead to adverse immune responses, it is also possible that some of these interactions are benign or even have unforeseen functional consequences.

Future research needs to move beyond simply characterizing the reactivity of acyl glucuronides and aim to establish clear causal links between the formation of these metabolites, specific protein adducts, and the resulting biological outcomes, whether they be toxicity or altered efficacy. This involves developing more sophisticated in vivo models and analytical techniques to detect and quantify drug-protein adducts in relevant tissues.

Furthermore, the process of deglucuronidation, catalyzed by β-glucuronidases, particularly from gut bacteria, plays a crucial role in the enterohepatic circulation of drugs like indomethacin. This highlights the interplay between host metabolism and the gut microbiome in determining the ultimate fate and effects of the drug. Understanding this complex interplay is essential for a holistic view of the biological role of Indomethacin acyl-B-D-glucuronide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indomethacin acyl-B-D-glucuronide
Reactant of Route 2
Indomethacin acyl-B-D-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.